N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzimidazole moiety, a phenylpropene group, and an acetohydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of the benzimidazole derivative. The benzimidazole is then reacted with 4-methylbenzyl chloride under basic conditions to form the corresponding benzimidazole derivative. This intermediate is further reacted with acetohydrazide in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(4-chlorophenyl)methylidene]acetohydrazide
- 4-Methylbenzyl chloride
- Benzimidazole derivatives
Uniqueness
N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H23ClN4OS |
---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H23ClN4OS/c1-19-11-13-21(14-12-19)17-31-24-10-6-5-9-23(24)29-26(31)33-18-25(32)30-28-16-22(27)15-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3,(H,30,32)/b22-15-,28-16+ |
InChI Key |
FMKHOTPQCWILIO-LPBXYBGUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC(=CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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